2,5,6-Trimethylpyrimidin-4-ol
CAS No.: 89943-15-7
Cat. No.: VC2800050
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89943-15-7 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 2,4,5-trimethyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C7H10N2O/c1-4-5(2)8-6(3)9-7(4)10/h1-3H3,(H,8,9,10) |
| Standard InChI Key | BIXKUCQZIIOIEC-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(NC1=O)C)C |
| Canonical SMILES | CC1=C(N=C(NC1=O)C)C |
Introduction
Structural Characteristics and Basic Properties
Chemical Structure and Classification
2,5,6-Trimethylpyrimidin-4-ol belongs to the class of pyrimidinols, which are derivatives of pyrimidine with a hydroxyl group. The molecule features a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with three methyl groups at positions 2, 5, and 6, and a hydroxyl group at position 4. This structure gives the compound the following key characteristics:
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Molecular formula: C₇H₁₀N₂O
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Heterocyclic aromatic compound
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Contains two nitrogen atoms in the ring
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Features three methyl substituents
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Contains a hydroxyl group that can participate in tautomerism
The structural arrangement of this compound places it in the broader category of aminopyrimidines and pyrimidones, depending on which tautomeric form is considered . Similar to other pyrimidinols, this compound likely exists in equilibrium between its enol form (with the hydroxyl group) and keto form (with the carbonyl group) .
Tautomerism in Pyrimidinol Systems
A critical aspect of 2,5,6-Trimethylpyrimidin-4-ol's chemistry is its ability to exist in multiple tautomeric forms. Based on data from similar pyrimidinone systems, this compound likely exhibits tautomerism between:
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The 4-hydroxy form (pyrimidin-4-ol, enol tautomer)
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The 4-oxo form (pyrimidin-4-one, keto tautomer)
This tautomeric behavior significantly influences the compound's hydrogen bonding patterns and reactivity . In pyrimidinone systems, the preferred tautomeric form is often solvent-dependent. As observed with related compounds, the keto tautomer generally predominates in chloroform, while more polar solvents like THF or aromatic solvents like toluene may favor the enol tautomer .
The tautomerism affects the hydrogen bonding capabilities of the molecule:
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The keto form can participate in DDAA (donor-donor-acceptor-acceptor) hydrogen bonding arrays
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The enol form exhibits different hydrogen bonding patterns
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These differences in hydrogen bonding significantly impact self-association and potential interactions with biological targets
Synthesis and Preparation Methods
Purification Techniques
Based on information from related compounds, potential purification techniques for 2,5,6-Trimethylpyrimidin-4-ol might include:
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Crystallization and recrystallization from appropriate solvent systems (e.g., aqueous ethanol)
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Salt formation followed by decomposition and extraction, as demonstrated for trimethylpyridine purification
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Chromatographic techniques for final purification
The search results indicate that recrystallization from ethanol or aqueous ethanol mixtures has been effective for purifying similar pyrimidine derivatives, achieving purity levels of 97-99% .
Chemical Reactivity and Biochemical Properties
Key Functional Groups and Reaction Sites
The reactivity of 2,5,6-Trimethylpyrimidin-4-ol is likely determined by several structural features:
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The Hydroxyl/Carbonyl Group: Depending on the tautomeric form, this site can participate in nucleophilic or electrophilic reactions. In the enol form, the hydroxyl group can undergo typical alcohol reactions (e.g., esterification). In the keto form, the carbonyl group can undergo nucleophilic addition reactions .
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The Pyrimidine Ring Nitrogens: These nitrogen atoms can act as hydrogen bond acceptors and potential sites for complexation with metals or protonation .
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Methyl Groups: These may participate in oxidation reactions or serve as sites for further functionalization through radical chemistry or other methods .
Based on reactivity patterns of similar compounds, 2,5,6-Trimethylpyrimidin-4-ol would likely react with:
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Carboxylic acid derivatives to form esters at the hydroxyl position
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Electrophiles at the nitrogen positions or the aromatic ring
Structural Comparison with Related Compounds
Table 2: Comparison of 2,5,6-Trimethylpyrimidin-4-ol with Structurally Related Compounds
The relative positioning of methyl groups in the pyrimidine ring significantly affects the electronic properties and reactivity patterns of these compounds. For instance, the 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol is identified as a transformation product (metabolite) of the pesticide pirimicarb, suggesting potential pathways for biodegradation or metabolism .
Applications and Research Findings
Structure-Activity Relationships
Research on structurally similar compounds provides insights into potential structure-activity relationships for 2,5,6-Trimethylpyrimidin-4-ol:
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Methyl Group Effects: The presence and positioning of methyl groups on the pyrimidine ring can significantly influence selectivity for specific biological targets. For example, in FGFR4 inhibitors, dimethyl groups at the pyrimidine ring prohibited proper conformation for covalent bonding to FGFR1-3, leading to selectivity for FGFR4 .
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Hydrogen Bonding Capabilities: The tautomeric nature of the compound influences its hydrogen bonding patterns, which in turn affects binding to biological targets .
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Aromatic Ring Substitution: The pattern of substitution on the pyrimidine ring has been shown to impact activity, with certain positions being more favorable for specific interactions .
Current Research Status
Current research related to methylated pyrimidinols focuses on several areas:
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Novel Synthesis Methods: Development of efficient synthetic routes for functionalized pyrimidines, including methylated derivatives .
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Pharmaceutical Applications: Design and evaluation of pyrimidinol derivatives as selective enzyme inhibitors and potential therapeutic agents .
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Supramolecular Chemistry: Investigation of hydrogen bonding patterns in pyrimidinone systems for applications in self-assembling structures .
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Environmental Impact: Studies on the environmental fate of related compounds, particularly those derived from pesticides like pirimicarb .
Analytical Methods for Characterization
Spectroscopic Analysis
Based on data from similar compounds, 2,5,6-Trimethylpyrimidin-4-ol could be characterized using the following spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the three methyl groups and potentially the hydroxyl proton, while ¹³C NMR would provide information about the carbon framework . The search results indicate that ¹³C NMR has been used successfully to characterize related pyrimidinol compounds .
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Infrared (IR) Spectroscopy: This would reveal the presence of key functional groups, particularly the O-H stretching vibration of the hydroxyl group or the C=O stretching of the keto tautomer .
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Mass Spectrometry: This would confirm the molecular weight and provide fragmentation patterns characteristic of the structure .
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UV-Visible Spectroscopy: This could provide information about the electronic transitions and potentially help identify the predominant tautomeric form in different solvents .
Chromatographic Techniques
For purification and analysis of 2,5,6-Trimethylpyrimidin-4-ol, the following chromatographic techniques would likely be applicable:
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Gas Chromatography (GC): Based on the Kovats Retention Index data for similar compounds, GC could be used for analysis and identification .
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High-Performance Liquid Chromatography (HPLC): This would be useful for both analytical and preparative purposes, particularly for the separation of tautomers or related impurities.
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Thin-Layer Chromatography (TLC): This could serve as a rapid analytical tool for monitoring reactions and assessing purity.
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